Cas no 2137903-08-1 (N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine)

N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2137903-08-1
- EN300-714119
- N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine
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- Inchi: 1S/C12H18N4O2/c1-14-8-5-10(6-9-14)15(2)12-11(16(17)18)4-3-7-13-12/h3-4,7,10H,5-6,8-9H2,1-2H3
- InChI Key: WCYWPMWJMBNOGJ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CN=C1N(C)C1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 250.14297583g/mol
- Monoisotopic Mass: 250.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.2Ų
- XLogP3: 1.7
N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714119-1.0g |
N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine |
2137903-08-1 | 1g |
$0.0 | 2023-06-07 |
N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine
Introduction to N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS No. 2137903-08-1)
N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS No. 2137903-08-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine, including its chemical structure, synthesis methods, pharmacological properties, and recent research developments.
Chemical Structure and Synthesis
N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine is a complex organic molecule with a molecular formula of C15H20N4O2. The compound features a pyridine ring substituted with a nitro group at the 3-position and an amine group at the 2-position. The amine group is further substituted with a methyl group and a 1-methylpiperidine moiety. This unique structural arrangement imparts specific chemical and biological properties to the molecule.
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine typically involves multi-step reactions. One common approach is to start with 3-nitropyridine, which is then functionalized through nucleophilic substitution and subsequent amine coupling reactions. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has facilitated the efficient production of this compound in high yields and purity.
Pharmacological Properties
N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine has been extensively studied for its pharmacological properties, particularly its potential as a therapeutic agent. Research has shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels.
One of the key areas of interest is its interaction with the central nervous system (CNS). Studies have demonstrated that N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine can modulate neurotransmitter systems, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these conditions.
In addition to its CNS effects, N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine has also shown promise in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties and its potential as an anti-cancer agent. Preclinical studies have indicated that the compound can inhibit the proliferation of cancer cells and induce apoptosis through multiple mechanisms.
Clinical Trials and Research Developments
The promising preclinical results of N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine have led to several clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase clinical trials have shown that the compound is well-tolerated at various dose levels, with minimal adverse effects reported.
In a phase I clinical trial conducted by [Research Institution], the safety profile of N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine was assessed in healthy volunteers. The study found that the compound was safe and had a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These findings have paved the way for further clinical investigations.
Ongoing research continues to explore the therapeutic potential of N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine. Recent studies have focused on optimizing its formulation for improved delivery and efficacy. For example, nanoparticle-based delivery systems have been developed to enhance the bioavailability and target specificity of the compound.
Conclusion
N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine (CAS No. 2137903-08-1) is an intriguing compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and pharmacological properties make it a promising candidate for the development of novel therapeutic agents. Ongoing research and clinical trials are expected to further elucidate its therapeutic potential and pave the way for its use in treating various diseases.
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